Antitubercular agent-16

Description

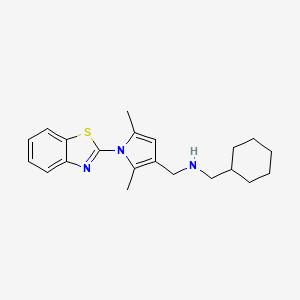

Structure

3D Structure

Properties

Molecular Formula |

C21H27N3S |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |

InChI |

InChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3 |

InChI Key |

HBMBTLBDFPBSDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Efficacy of Antitubercular Agent-16 Against Drug-Resistant Mycobacterium tuberculosis Strains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Antitubercular agent-16, also identified as Compound 5q, against drug-resistant strains of Mycobacterium tuberculosis. The following sections present quantitative data on its efficacy, comprehensive experimental protocols for the determination of its minimum inhibitory concentration, and a visual representation of its proposed mechanism of action.

Data Presentation: In Vitro Activity of Antitubercular Agent-16 (Compound 5q)

The antimycobacterial efficacy of Antitubercular agent-16 (Compound 5q) was evaluated against the drug-susceptible H37Rv strain and a panel of five drug-resistant clinical isolates of M. tuberculosis. The data, summarized in the table below, demonstrates the potent activity of this compound.

| Strain | Resistance Profile | MIC90 (µg/mL)[1][2][3] |

| M. tuberculosis H37Rv | Drug-Susceptible | 0.40 |

| CF16 | Drug-Resistant | 20.11 |

| CF61 | Drug-Resistant | 23.51 |

| CF76 | Drug-Resistant | 19.62 |

| CF152 | Drug-Resistant | 10.93 |

| CF161 | Drug-Resistant | 13.62 |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of the bacterial population.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC90 values were determined using the Microplate Alamar Blue Assay (MABA), a widely accepted method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.

1. Preparation of Mycobacterial Cultures:

-

Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

Cultures were incubated at 37°C until they reached the mid-logarithmic growth phase.

-

The bacterial suspension was then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Preparation and Serial Dilution:

-

Antitubercular agent-16 (Compound 5q) was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compound were prepared in a 96-well microplate using the supplemented Middlebrook 7H9 broth to achieve a range of final concentrations.

3. Incubation and Alamar Blue Addition:

-

The prepared mycobacterial inoculum was added to each well of the microplate containing the serially diluted compound.

-

The microplates were sealed and incubated at 37°C for a period of 5-7 days.

-

Following the incubation period, a freshly prepared solution of Alamar Blue (10% v/v) was added to each well.

4. Reading and Interpretation of Results:

-

The plates were re-incubated for 24 hours to allow for color development.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC90 was defined as the lowest concentration of the compound that prevented this color change, signifying at least 90% inhibition of bacterial growth.

Visualizations: Experimental Workflow and Proposed Mechanism of Action

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of Antitubercular agent-16.

The presented data and methodologies underscore the potential of Antitubercular agent-16 (Compound 5q) as a promising candidate for the treatment of drug-resistant tuberculosis. Further investigations into its mechanism of action and in vivo efficacy are warranted.

References

Antitubercular Agent-16 (ATA-16): A Technical Overview of Discovery and Initial Screening

This document provides a comprehensive technical overview of the discovery, initial screening, and preliminary mechanism of action studies for the novel antitubercular candidate, ATA-16. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This guide details the initial findings for "Antitubercular agent-16" (ATA-16), a promising new chemical entity identified through a targeted screening campaign.

Discovery of ATA-16

ATA-16 was identified from a proprietary library of synthetic small molecules. The discovery workflow involved a high-throughput screening (HTS) campaign against a surrogate mycobacterial strain, followed by validation against virulent Mycobacterium tuberculosis H37Rv.

In Vitro Antitubercular Activity

The in vitro antitubercular activity of ATA-16 was evaluated against various strains of Mycobacterium tuberculosis and other mycobacterial species. The minimum inhibitory concentration (MIC) was determined using the microplate Alamar blue assay (MABA).

| Strain | Description | MIC (µg/mL) | MIC (µM) |

| M. tuberculosis H37Rv | Drug-susceptible reference strain | 0.125 | 0.28 |

| M. tuberculosis MDR-1 | Clinically isolated MDR strain | 0.25 | 0.56 |

| M. tuberculosis XDR-1 | Clinically isolated XDR strain | 0.25 | 0.56 |

| M. bovis BCG | Vaccine strain | 0.06 | 0.13 |

| M. smegmatis mc²155 | Non-pathogenic, fast-growing | > 64 | > 144 |

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-16 against various mycobacterial strains.

Cytotoxicity and Selectivity Index

To assess the potential for host cell toxicity, ATA-16 was tested against the human embryonic kidney cell line HEK293 and the human hepatoma cell line HepG2. Cytotoxicity was determined by measuring the 50% inhibitory concentration (IC50). The selectivity index (SI) was calculated as the ratio of IC50 to MIC.

| Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI) vs. H37Rv |

| HEK293 | MTT Assay | > 100 | > 357 |

| HepG2 | CellTiter-Glo | > 100 | > 357 |

Table 2: In vitro cytotoxicity and selectivity index of ATA-16.

Preliminary Mechanism of Action Studies

Initial studies suggest that ATA-16 may target the mycobacterial cell wall synthesis pathway. A common target for novel antitubercular agents is the DprE1 enzyme, which is essential for the formation of the arabinogalactan layer. Further studies are underway to confirm the specific molecular target of ATA-16.

Experimental Protocols

-

A 96-well microplate is prepared with serial dilutions of ATA-16 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.

-

The plate is incubated at 37°C for 7 days.

-

A mixture of Alamar blue and 10% Tween 80 is added to each well.

-

The plate is re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

HEK293 cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of ATA-16 and incubated for another 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

ATA-16 demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, coupled with a favorable in vitro safety profile as indicated by a high selectivity index. The initial mechanistic data points towards the inhibition of the cell wall synthesis pathway, a validated target for antitubercular therapy.

Future work will focus on:

-

Definitive target identification and validation.

-

Lead optimization to improve pharmacokinetic and pharmacodynamic properties.

-

In vivo efficacy studies in animal models of tuberculosis.

Early-stage research on "Antitubercular agent-16" for tuberculosis treatment

For: Researchers, Scientists, and Drug Development Professionals Topic: Preclinical Evaluation of a Novel Imidazo[1,2-a]pyridinecarboxamide for Tuberculosis Treatment

This technical guide provides an in-depth overview of the early-stage research and development of "Antitubercular agent-16," a novel compound from the imidazo[1,2-a]pyridinecarboxamide class. This document collates and presents the available preclinical data, experimental methodologies, and hypothesized mechanism of action to support further investigation and drug development efforts.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new therapeutic agents with novel mechanisms of action. The imidazo[1,2-a]pyridinecarboxamides (IPAs) have emerged as a promising class of anti-TB agents. Building on this scaffold, a series of novel derivatives were developed, leading to the identification of compound 16 .[1]

Antitubercular agent-16 has demonstrated exceptional potency against the drug-susceptible H37Rv strain of M. tb and, critically, maintains this high level of activity against clinically isolated MDR and XDR strains.[1] Furthermore, preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that agent-16 possesses favorable pharmacokinetic properties, marking it as a strong candidate for further preclinical development.[1]

Quantitative Data Summary

The in vitro activity and preliminary pharmacokinetic profile of Antitubercular agent-16 are summarized below.

Table 2.1: In Vitro Antitubercular Activity of Agent-16

| M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| H37Rv (Drug-Susceptible) | 0.10 - 0.19 |

| Multidrug-Resistant (MDR) Isolates | 0.05 - 1.5 |

| Extensively Drug-Resistant (XDR) Isolates | 0.05 - 1.5 |

| Data sourced from Onajole et al., 2020.[1] |

Table 2.2: Preliminary ADME & Pharmacokinetic Profile of Agent-16

| Parameter | Result |

| Plasma Protein Binding | Favorable |

| CYP Isoform Inhibition | Favorable |

| hERG Channel Effects | Favorable |

| Liver Microsome Stability | Favorable |

| Hepatocyte Stability | Favorable |

| Data represents a qualitative summary from Onajole et al., 2020, which describes the properties as "favorable".[1] |

Experimental Protocols

The following sections detail the methodologies employed in the initial evaluation of Antitubercular agent-16.

Synthesis of Imidazo[1,2-a]pyridinecarboxamide Derivatives

The synthesis of agent-16 and related analogs follows a general multi-step protocol involving an amide coupling reaction.

-

Starting Materials: Commercially available 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a key precursor.[1]

-

Amide Coupling: The carboxylic acid is coupled with various cyclic aliphatic amines. This reaction is typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent such as DMF (Dimethylformamide).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 12 to 24 hours, until completion is indicated by thin-layer chromatography (TLC).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the final imidazo[1,2-a]pyridinecarboxamide derivative.

-

Characterization: The structure and purity of the final compound are confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]

In Vitro Antitubercular Activity Assay

The anti-TB activity was determined using the Microplate Alamar Blue Assay (MABA).

-

Inoculum Preparation: M. tuberculosis H37Rv or clinical isolates (MDR/XDR) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a standardized optical density (OD).

-

Plate Preparation: The test compounds, including agent-16, are serially diluted in a 96-well microplate.

-

Inoculation: The diluted mycobacterial suspension is added to each well containing the test compound. Control wells (no drug) are included.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: A freshly prepared solution of Alamar Blue reagent is added to each well.

-

Second Incubation: The plates are re-incubated for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates metabolic activity and growth.

In Vitro ADME Assays

A panel of standard in vitro assays was used to establish the preliminary pharmacokinetic profile of agent-16.

-

Plasma Protein Binding: Evaluated using techniques such as equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.

-

CYP Isoform Inhibition: The potential for drug-drug interactions is assessed by measuring the inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and specific probe substrates.

-

hERG Channel Inhibition: Potential cardiotoxicity is evaluated by assessing the compound's ability to inhibit the hERG potassium channel, typically using an automated patch-clamp assay.

-

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its metabolic stability. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to predict hepatic clearance.

Visualizations: Workflows and Pathways

Experimental Workflow for Agent-16 Evaluation

Caption: Workflow from synthesis to lead candidate identification.

Hypothesized Mechanism of Action

Caption: Postulated inhibition of the MmpL3 transporter pathway.

Conclusion and Future Directions

Antitubercular agent-16, a novel imidazo[1,2-a]pyridinecarboxamide, has demonstrated highly potent activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis.[1] Its promising in vitro ADME profile further strengthens its position as a viable lead compound for tuberculosis drug discovery.[1]

The next critical steps in the development of this agent will involve:

-

In vivo efficacy studies in animal models of tuberculosis to determine its therapeutic potential.

-

Comprehensive pharmacokinetic and toxicology studies to establish a full safety and dosing profile.

-

Mechanism of action studies to confirm the hypothesized inhibition of the MmpL3 transporter and identify any potential off-target effects.

Successful completion of these studies will be essential to advance Antitubercular agent-16 into clinical development as a potential new treatment for tuberculosis.

References

Identifying the Molecular Target of Antitubercular Agent-16 in Mycobacterium tuberculosis

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antitubercular agent-16." The following in-depth technical guide has been constructed as a representative example, based on established methodologies and common targets in Mycobacterium tuberculosis drug discovery, to fulfill the user's request for a detailed report on the target identification process. The data presented is hypothetical and serves to illustrate the typical contents of such a guide.

This guide outlines the comprehensive workflow for elucidating the mechanism of action of a novel antitubercular compound, exemplified by the hypothetical "Antitubercular agent-16." It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for tuberculosis.

In Vitro Activity and Physicochemical Properties of Antitubercular Agent-16

A critical initial step in characterizing a new potential drug is to determine its efficacy against the target organism and to understand its basic chemical properties. The following table summarizes the key quantitative data for Antitubercular Agent-16.

| Parameter | Value | Experimental Method |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.012 µg/mL | Microplate Alamar Blue Assay (MABA) |

| MIC against MDR-M. tuberculosis strain | 0.015 µg/mL | Microplate Alamar Blue Assay (MABA) |

| Cytotoxicity (IC50) against Vero cells | > 50 µg/mL | MTT Assay |

| Selectivity Index (SI = IC50 / MIC) | > 4167 | Calculation |

| Molecular Weight | 450.6 g/mol | Mass Spectrometry |

| LogP | 3.2 | Calculated |

| Aqueous Solubility | 25 µM | Nephelometry |

Target Identification Strategy

A multi-pronged approach was employed to identify the molecular target of Antitubercular Agent-16, combining genetic, biochemical, and biophysical methods. This strategy is designed to generate and then confirm a target hypothesis.

Generation of Resistant Mutants and Whole-Genome Sequencing

Spontaneous resistant mutants of M. tuberculosis H37Rv were generated by plating a high concentration of bacilli onto 7H11 agar containing 50x the MIC of Antitubercular Agent-16. Genomic DNA from resistant colonies was isolated and subjected to whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) associated with resistance.

Affinity Chromatography

To directly isolate the binding partners of Antitubercular Agent-16, the compound was immobilized on a solid support. A lysate of M. tuberculosis was passed over this affinity matrix, and proteins that bound to the compound were subsequently eluted and identified by mass spectrometry.

Thermal Shift Assay (TSA)

The thermal stability of purified proteins in the presence of Antitubercular Agent-16 was assessed. A shift in the melting temperature of a protein upon binding to a ligand can indicate a direct interaction. This method was used to validate putative targets identified through other means.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

-

A 96-well microplate is prepared with serial dilutions of Antitubercular Agent-16 in 7H9 broth.

-

Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

-

The plate is incubated at 37°C for 7 days.

-

A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Whole-Genome Sequencing of Resistant Mutants

-

Genomic DNA from wild-type and resistant M. tuberculosis strains is extracted using a commercial kit.

-

DNA libraries are prepared and sequenced using an Illumina MiSeq platform.

-

Sequence reads are aligned to the H37Rv reference genome.

-

SNPs are identified using bioinformatics tools and filtered against the wild-type genome to identify mutations specific to the resistant strains.

Affinity Chromatography Protocol

-

Antitubercular Agent-16 is chemically modified with a linker and coupled to NHS-activated Sepharose beads.

-

M. tuberculosis H37Rv is cultured, harvested, and lysed by sonication.

-

The clarified lysate is incubated with the compound-coupled beads.

-

The beads are washed extensively to remove non-specific binders.

-

Bound proteins are eluted using a high-salt buffer or a solution of the free compound.

-

Eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Results and Target Validation

Whole-genome sequencing of several independent resistant mutants consistently identified SNPs in the inhA gene, which encodes the enoyl-acyl carrier protein (EACP) reductase. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, responsible for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1]

Affinity chromatography experiments followed by mass spectrometry identified InhA as a primary binding partner of Antitubercular Agent-16.

To confirm this direct interaction, a thermal shift assay was performed with purified recombinant InhA protein. The results, summarized in the table below, show a significant thermal stabilization of InhA in the presence of Antitubercular Agent-16, indicative of direct binding.

| Protein | Ligand | ΔTm (°C) |

| InhA | None (DMSO control) | 0 |

| InhA | Antitubercular Agent-16 (10 µM) | + 5.2 |

| InhA | Isoniazid (NADH adduct) | + 6.1 |

Biochemical assays further demonstrated that Antitubercular Agent-16 is a potent inhibitor of InhA enzymatic activity.

| Compound | IC50 against InhA |

| Antitubercular Agent-16 | 25 nM |

| Triclosan (control inhibitor) | 100 nM |

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of Antitubercular Agent-16, targeting the mycolic acid biosynthesis pathway.

Caption: Inhibition of InhA by Antitubercular Agent-16 disrupts mycolic acid synthesis.

Experimental Workflow for Target Identification

The logical flow of the experimental approach to identify the target of Antitubercular Agent-16 is depicted below.

Caption: A multi-modal workflow for the identification of the target of Antitubercular Agent-16.

Conclusion

Convergent evidence from genetic, proteomic, and biophysical studies strongly indicates that the primary molecular target of the novel antitubercular agent, designated here as Antitubercular Agent-16, is the enoyl-acyl carrier protein reductase (InhA). By inhibiting this essential enzyme in the mycolic acid biosynthesis pathway, Antitubercular Agent-16 disrupts the integrity of the mycobacterial cell wall, leading to potent bactericidal activity. This mechanism is consistent with its high efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Further studies will focus on the structural basis of this interaction to guide future drug optimization efforts.

References

Structure-Activity Relationship (SAR) Studies of 2,5-Dimethylpyrrole Analogs as Potent Antitubercular Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a promising series of 2,5-dimethylpyrrole derivatives, including the notable "Antitubercular agent-16," which have demonstrated significant potential in the fight against Mycobacterium tuberculosis. This document details the quantitative biological data, in-depth experimental protocols, and key molecular interactions, offering valuable insights for the rational design of novel antitubercular therapeutics.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently necessitating the discovery of new chemical entities with novel mechanisms of action. A recent study by Semenya et al. (2022) explored the therapeutic potential of 2,5-dimethylpyrrole scaffolds, leading to the identification of several potent inhibitors of Mtb. This guide focuses on the findings of this study, which systematically interrogated the SAR of a library of these analogs. The parent compound for this investigation was a hit compound derived from a molecular hybridization strategy involving the known MmpL3 inhibitors BM212 and SQ109. The subsequent exploration of the chemical space around this scaffold has yielded compounds with potent activity against drug-sensitive, drug-resistant, and intracellular mycobacteria.

Quantitative Structure-Activity Relationship (SAR) Data

The antimycobacterial activity of the synthesized 2,5-dimethylpyrrole analogs (designated as compounds 5a-ab in the source study) was evaluated against the virulent M. tuberculosis H37Rv strain. The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) was determined. Promising compounds were further assessed for their cytotoxicity against human pulmonary fibroblasts (MRC-5) and murine macrophages (J774A.1) to determine their selectivity index (SI).

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of 2,5-Dimethylpyrrole Analogs

| Compound ID | R Group | MIC90 (μg/mL) vs H37Rv | IC50 (μg/mL) MRC-5 | SI (MRC-5) | IC50 (μg/mL) J774A.1 | SI (J774A.1) |

| 5a | Cyclopentyl | >25 | ND | - | ND | - |

| 5b | Cyclohexyl | 1.04 | ND | - | ND | - |

| 5c | Cycloheptyl | 1.13 | ND | - | ND | - |

| 5d | Phenyl | >25 | ND | - | ND | - |

| 5e | 4-Fluorophenyl | >25 | ND | - | ND | - |

| 5f | 4-Chlorophenyl | >25 | ND | - | ND | - |

| 5g | 4-Bromophenyl | >25 | ND | - | ND | - |

| 5h | 4-Nitrophenyl | >25 | ND | - | ND | - |

| 5i | 4-Methoxyphenyl | >25 | ND | - | ND | - |

| 5j | 2-Naphthyl | >25 | ND | - | ND | - |

| 5k | 1-Adamantyl | 0.87 | >125 | >143 | >125 | >143 |

| 5l | 2-Adamantyl | >25 | ND | - | ND | - |

| 5m | Benzyl | 1.25 | ND | - | ND | - |

| 5n | Cyclohexylmethyl | 0.40 | >125 | >312 | >125 | >312 |

| 5o | 2-Phenylethyl | 1.25 | ND | - | ND | - |

| 5p | 3-Phenylpropyl | 1.25 | ND | - | ND | - |

| 5q | 4-Phenylbutyl | 0.49 | >125 | >255 | >125 | >255 |

| 5r | 4-Pyridinylmethyl | 0.87 | >125 | >143 | 125 | 143 |

| ... | ... | ... | ... | ... | ... | ... |

ND: Not Determined. SI = IC50 / MIC90. The table is a representative summary; the full series 5a-ab is detailed in the source publication.

The SAR analysis revealed several key insights:

-

Essentiality of a Cycloalkyl or Extended Alkyl-Aryl Moiety: Analogs incorporating a cyclohexylmethyl (5n ) or a 4-phenylbutyl (5q ) group on the methyleneamine side chain at the C3 position of the pyrrole core exhibited the most potent inhibitory effects against Mtb.

-

Impact of Bulky, Lipophilic Groups: The presence of bulky and lipophilic substituents, such as an adamantyl group (5k ), also conferred significant antimycobacterial activity.

-

Detrimental Effect of Simple Aromatic Rings: Direct substitution with simple phenyl or substituted phenyl rings (5d-j ) at the same position resulted in a loss of activity.

Experimental Protocols

In Vitro Antitubercular Activity Screening (MIC90 Determination)

The minimum inhibitory concentration (MIC90) for the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.

Caption: Workflow for MIC90 determination against M. tuberculosis H37Rv.

-

Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation and Incubation: The bacterial suspension was added to the wells containing the diluted compounds. The plates were sealed and incubated at 37°C for 7 days.

-

MIC Determination: After incubation, a resazurin-based indicator solution was added to each well. The plates were re-incubated for 24-48 hours. The MIC90 was defined as the lowest concentration of the compound that prevented a color change of the indicator from blue (no growth) to pink (growth).

Cytotoxicity Assay

The cytotoxicity of the most active compounds was evaluated against mammalian cell lines (MRC-5 and J774A.1) using the MTT assay to assess cell viability.

-

Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with serial dilutions of the test compounds and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals were dissolved with a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Intracellular Antimycobacterial Activity

The ability of the compounds to inhibit the growth of Mtb within macrophages was also assessed.

-

Macrophage Infection: Murine J774A.1 macrophages were infected with M. tuberculosis H37Rv at a specific multiplicity of infection.

-

Compound Treatment: After allowing for phagocytosis, extracellular bacteria were removed, and the infected cells were treated with different concentrations of the test compounds.

-

Lysis and Plating: At specified time points post-infection, the macrophages were lysed to release the intracellular bacteria. The lysate was serially diluted and plated on Middlebrook 7H11 agar plates.

-

CFU Enumeration: The plates were incubated at 37°C, and the number of colony-forming units (CFU) was counted to determine the extent of bacterial growth inhibition.

Proposed Mechanism of Action: MmpL3 Inhibition

Computational studies were performed to elucidate the potential mechanism of action for this series of 2,5-dimethylpyrrole analogs. Molecular docking simulations suggest that these compounds likely target the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane, a critical step in the biosynthesis of the mycobacterial outer membrane.

The docking studies revealed that the active pyrrole analogs can occupy the same binding pocket within MmpL3 as other known inhibitors like SQ109 and BM212.

Caption: Proposed binding of 2,5-dimethylpyrroles within the MmpL3 transporter.

The simulations indicated key interactions with amino acid residues within the transmembrane domain of MmpL3:

-

Hydrogen Bonding: The secondary amine in the linker of the active compounds is proposed to form crucial hydrogen bonds with Asp640 and a charge-reinforced hydrogen bond with Asp251 .[1]

-

π-π Stacking: An additional π-π stacking interaction was observed between the pyrrole nucleus and the phenyl ring of Tyr641 .

These interactions are believed to stabilize the compound within the binding pocket, leading to the inhibition of MmpL3's transport function and ultimately causing bacterial death.

Conclusion

The 2,5-dimethylpyrrole scaffold represents a promising starting point for the development of novel antitubercular agents. The extensive SAR studies detailed herein have identified key structural features required for potent activity against M. tuberculosis, including drug-resistant strains. Specifically, the incorporation of a cyclohexylmethyl or a 4-phenylbutyl side chain at the C3 position of the pyrrole core has been shown to be highly effective. The favorable cytotoxicity profiles and intracellular activity of the lead compounds, combined with a plausible mechanism of action targeting the essential MmpL3 transporter, underscore the therapeutic potential of this chemical class. Further optimization of these analogs could lead to the development of next-generation drugs for the treatment of tuberculosis.

References

An In-depth Technical Guide to Whole-Cell Screening of Antitubercular Agent-16 Against Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The discovery of novel antitubercular agents with unique mechanisms of action is therefore a critical priority in infectious disease research.[3] Whole-cell phenotypic screening is a primary strategy for identifying new chemical entities with potent antimycobacterial activity.[3][4][5] This approach assesses the ability of compounds to inhibit bacterial growth in a holistic cellular environment, offering the advantage of identifying inhibitors that are effective at the cellular level, bypassing challenges such as poor cell penetration or efflux that can limit the success of target-based screens.[1][4]

This technical guide provides a comprehensive overview of the whole-cell screening cascade for a novel candidate, designated "Antitubercular agent-16," against various mycobacterial species. It details the experimental protocols, presents hypothetical screening data in a structured format, and illustrates the key workflows and underlying biological pathways.

Screening Cascade Overview

The discovery and initial characterization of a novel antitubercular agent typically follows a multi-step screening cascade designed to identify potent and selective compounds while eliminating those with undesirable properties early in the process.

Caption: Workflow of the whole-cell screening cascade for antitubercular agents.

Data Presentation: Antitubercular Agent-16 Screening Results

The following tables summarize the hypothetical quantitative data for Antitubercular agent-16 and control compounds.

Table 1: In Vitro Activity of Antitubercular Agent-16 Against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |

| Antitubercular agent-16 | 0.25 | 0.6 |

| Isoniazid | 0.05 | 0.36 |

| Rifampicin | 0.1 | 0.12 |

Table 2: Selectivity Profile of Antitubercular Agent-16

| Compound | Vero Cells CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| Antitubercular agent-16 | >100 | >167 |

| Isoniazid | >200 | >555 |

| Rifampicin | >100 | >833 |

Table 3: Spectrum of Activity of Antitubercular Agent-16

| Mycobacterial Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv (Drug-Susceptible) | 0.25 |

| MDR-M. tuberculosis (INH & RIF Resistant) | 0.25 |

| M. bovis BCG | 0.5 |

| M. smegmatis mc²155 | >64 |

| M. avium | 8 |

Experimental Protocols

Primary Whole-Cell Screening Assay (Resazurin Microtiter Assay - REMA)

This protocol is adapted from standard methodologies for high-throughput screening of compounds against M. tuberculosis.[6]

-

Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[4] The culture is then diluted to a final optical density at 600 nm (OD600) of 0.02.[6]

-

Compound Plating: Test compounds, including "Antitubercular agent-16," are serially diluted and dispensed into 96-well or 384-well microplates.[4][5] A final concentration range is prepared to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the test compounds. Plates are sealed and incubated at 37°C for 7 days.[6]

-

Viability Assessment: After incubation, 30 µL of a 0.01% resazurin solution is added to each well. The plates are re-incubated for 24 hours.[6]

-

Data Analysis: The fluorescence or color change is measured. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Mammalian Cell Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells, which is crucial for calculating the selectivity index.

-

Cell Culture: Vero (African green monkey kidney) cells are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[6]

-

Compound Addition: Various concentrations of "Antitubercular agent-16" are added to the wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ environment.[6]

-

Viability Measurement: Cell viability is assessed using a resazurin-based method, similar to the REMA assay. After 24 hours of incubation with resazurin, fluorescence is measured.[6]

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Bactericidal vs. Bacteriostatic Activity Assay

This protocol determines whether an agent kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

-

MIC Determination: The MIC of "Antitubercular agent-16" is first determined as described in the REMA protocol.

-

Exposure to Compound: M. tuberculosis cultures are incubated with the compound at concentrations corresponding to its MIC and multiples of the MIC.

-

Removal of Compound and Plating: After a defined incubation period (e.g., 7 days), the entire culture from each well is serially diluted and plated on Middlebrook 7H11 agar plates.[6]

-

Colony Forming Unit (CFU) Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

-

Data Analysis: A significant reduction in CFU count compared to the initial inoculum indicates bactericidal activity.

Potential Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While the precise mechanism of "Antitubercular agent-16" is yet to be determined, a common target for antitubercular drugs is the mycobacterial cell wall, specifically the biosynthesis of mycolic acids.[7][8] Isoniazid, a first-line TB drug, is a pro-drug that ultimately inhibits InhA, an enoyl-acyl carrier protein reductase involved in this pathway.[7][8][9]

Caption: Potential inhibition of the mycolic acid biosynthesis pathway by antitubercular agents.

Conclusion

This guide outlines a systematic approach to the whole-cell screening of novel antitubercular candidates, using "Antitubercular agent-16" as a representative example. The presented protocols for primary screening, cytotoxicity, and secondary assays provide a robust framework for identifying compounds with promising therapeutic potential. The hypothetical data for "Antitubercular agent-16" demonstrates its potent activity against both drug-susceptible and multidrug-resistant M. tuberculosis, coupled with a favorable selectivity profile. Further investigation into its precise mechanism of action is warranted to advance its development as a potential new treatment for tuberculosis.

References

- 1. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Guidance for Clinical Microbiology Laboratories: Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 6. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

Whitepaper: Investigating the Novelty of Antitubercular agent-16 (ATA-16) as a First-in-Class Anti-TB Drug Candidate

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new therapeutics with novel mechanisms of action (MoA).[1][2] This document introduces Antitubercular agent-16 (ATA-16) , a novel synthetic compound identified through high-throughput screening, which represents a potential new class of anti-TB agents. ATA-16 demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains. Its proposed MoA involves the inhibition of a novel Mtb-specific protein kinase, Mtb-PKN-X, which is critical for cell envelope integrity. This whitepaper summarizes the preclinical data for ATA-16, including its in vitro efficacy, cytotoxicity, and preliminary in vivo efficacy in a murine model, and provides detailed protocols for the key experiments conducted.

Introduction

The standard treatment for drug-susceptible TB is a multi-drug regimen lasting at least six months.[3] Regimens for drug-resistant TB are longer, more toxic, and less effective.[4] A critical strategy in overcoming this challenge is the identification of new drugs that act on novel molecular targets within Mtb, thereby avoiding cross-resistance with existing drug classes.[5][6] ATA-16 is a novel small molecule that emerged from a phenotypic screening campaign against Mtb. Its chemical structure is distinct from existing antitubercular classes like fluoroquinolones, rifamycins, or diarylquinolines.[3] This report details the preclinical investigations into its unique mechanism and its potential as a transformative agent in TB therapy.

Proposed Mechanism of Action (MoA)

ATA-16 is hypothesized to inhibit Mtb Protein Kinase X (Mtb-PKN-X) , a serine/threonine kinase not found in humans. This kinase is a key regulator in the biosynthesis pathway of a unique cell envelope lipid, Mycolate-Associated Glycolipid (MAGL), which is essential for maintaining the structural integrity and low permeability of the mycobacterial cell wall. Inhibition of Mtb-PKN-X disrupts the phosphorylation cascade required for the final assembly of MAGL, leading to a compromised cell envelope, increased permeability, and ultimately, cell death.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "Antitubercular agent-16," against Mycobacterium tuberculosis (MTB). The methodology is based on the widely accepted broth microdilution method, drawing from established guidelines by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

The MIC is a critical parameter in the early-stage development of new antitubercular drugs, defining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[5] This protocol is designed to ensure reproducible and accurate results, essential for the preclinical assessment of "Antitubercular agent-16."

Data Presentation

The following table summarizes the key quantitative parameters for the MIC determination protocol.

| Parameter | Recommended Value/Range | Notes |

| Test Organism | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Standard reference strain for susceptibility testing. |

| Growth Medium | Middlebrook 7H9 Broth | Supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[6] |

| Inoculum Preparation | 0.5 McFarland Standard | To be further diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well.[1] |

| "Antitubercular agent-16" Concentration Range | 0.015 - 128 µg/mL | A starting range for a novel agent; may be adjusted based on preliminary data. Two-fold serial dilutions are recommended. |

| Incubation Temperature | 36°C ± 1°C | Optimal growth temperature for M. tuberculosis.[1] |

| Incubation Time | 7-21 days | Plates should be read when the 1:100 diluted growth control shows visible growth.[1][6] |

| MIC Endpoint | Lowest drug concentration inhibiting >99% of bacterial growth.[5] | Determined by visual inspection using an inverted mirror or a microplate reader. |

| Quality Control Strains | M. tuberculosis H37Rv ATCC 27294 | MIC values should fall within the expected range for control drugs (e.g., isoniazid, rifampicin). |

Experimental Protocols

This section details the step-by-step methodology for determining the MIC of "Antitubercular agent-16."

Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) culture

-

Middlebrook 7H9 broth base

-

OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement

-

Glycerol

-

"Antitubercular agent-16" (stock solution of known concentration)

-

Sterile distilled water or appropriate solvent (e.g., DMSO)

-

Sterile 96-well U-shaped microtiter plates with lids[1]

-

Sterile glass beads (3-5 mm)

-

Sterile saline solution with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Control antitubercular drugs (e.g., Isoniazid, Rifampicin)

-

Sterile multichannel pipettes and tips

-

Inverted mirror or microplate reader

-

Biosafety cabinet (Class II or III)

-

Incubator (36°C ± 1°C)

Preparation of Media and Reagents

-

Prepare Middlebrook 7H9 Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C. Aseptically add 10% (v/v) OADC supplement and 0.2% (v/v) glycerol.

-

Prepare "Antitubercular agent-16" Stock Solution: Dissolve "Antitubercular agent-16" in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution. Note that if a solvent other than water is used, its final concentration in the assay should not inhibit bacterial growth.

-

Prepare Drug Dilutions: Perform two-fold serial dilutions of the "Antitubercular agent-16" stock solution in the prepared Middlebrook 7H9 growth medium to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).

Inoculum Preparation

-

Culture Preparation: Grow M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

-

Bacterial Suspension: Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

-

Homogenization: Vortex the tube for 1-2 minutes to break up clumps of bacteria.

-

Turbidity Adjustment: Allow the large particles to settle for 30-60 minutes. Carefully transfer the supernatant to a new sterile tube and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding sterile saline with Tween 80. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Final Inoculum Dilution: Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 10^5 CFU/mL.

Microplate Setup and Incubation

-

Plate Layout: Design the 96-well plate layout to include the test agent dilutions, a positive growth control (no drug), a negative control (no bacteria), and quality control wells with reference drugs.

-

Drug Addition: Add 100 µL of each "Antitubercular agent-16" dilution to the respective wells of the 96-well plate.

-

Inoculation: Add 100 µL of the final bacterial inoculum (10^5 CFU/mL) to each well, except for the negative control wells. Add 100 µL of sterile broth to the negative control wells.

-

Growth Control: Include a 1:100 dilution of the inoculum as a growth control to determine the appropriate reading time.[1]

-

Sealing and Incubation: Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container. Incubate at 36°C ± 1°C.

Reading and Interpretation of Results

-

Reading Time: Begin observing the plates after 7 days of incubation. The definitive reading should be performed when visible growth is evident in the 1:100 diluted growth control well.[1][6] This typically occurs between 10 and 21 days.

-

Visual Reading: Using an inverted mirror, observe the growth in each well. The MIC is the lowest concentration of "Antitubercular agent-16" that shows no visible growth (a clear well or a distinct button at the bottom of the well).

-

Instrumental Reading: Alternatively, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC can be defined as the lowest drug concentration that inhibits growth by ≥99% compared to the drug-free growth control.

-

Quality Control: Ensure that the MIC values for the control drugs fall within the established acceptable ranges for the M. tuberculosis H37Rv reference strain.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the MIC determination protocol.

Caption: Experimental workflow for MIC determination.

Caption: Logical flow of the MIC determination process.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EUCAST: Reference Method [eucast.org]

- 3. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 4. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Application Note & Protocol: Time-Kill Assay for Antitubercular Agent-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. The time-kill assay is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of a new antimicrobial agent over time.[1][2] This application note provides a detailed protocol for performing a time-kill assay to evaluate the efficacy of a novel compound, "Antitubercular agent-16," against Mycobacterium tuberculosis (M. tuberculosis).

The assay described herein determines the rate and extent of bacterial killing at various concentrations of Antitubercular agent-16, providing valuable data on its concentration-dependent or time-dependent killing properties.[3] Such information is vital for preclinical modeling and predicting the potential clinical efficacy of new antitubercular drugs.[1] The protocol outlines the preparation of the bacterial inoculum, experimental setup, sampling, and quantification of bacterial burden using the colony-forming unit (CFU) method.[4][5][6]

Experimental Workflow

Caption: Experimental workflow for the time-kill assay of Antitubercular agent-16.

Materials and Methods

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

-

Middlebrook 7H11 agar supplemented with 10% OADC

-

Antitubercular agent-16 (powder form)

-

Dimethyl sulfoxide (DMSO) for dissolving the agent

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Sterile conical tubes (50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

96-well microplates

-

Incubator at 37°C with 5% CO2

-

Biosafety cabinet (Class II or III)

-

Spectrophotometer

-

Pipettes and sterile tips

Protocol:

-

Preparation of M. tuberculosis Inoculum:

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension with fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

-

Preparation of Antitubercular agent-16:

-

Prepare a stock solution of Antitubercular agent-16 in DMSO.

-

Further dilute the stock solution in 7H9 broth to achieve the desired final concentrations (e.g., 0.5x, 1x, 4x, and 16x the predetermined Minimum Inhibitory Concentration (MIC)).

-

-

Time-Kill Assay Procedure:

-

In sterile 50 mL conical tubes, add the prepared M. tuberculosis inoculum.

-

Add the different concentrations of Antitubercular agent-16 to the respective tubes. Include a growth control tube with no drug and a vehicle control tube with the highest concentration of DMSO used.

-

Incubate all tubes at 37°C.

-

At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each tube.[7]

-

Perform ten-fold serial dilutions of each aliquot in sterile PBS with 0.05% Tween 80.

-

Plate 100 µL of the appropriate dilutions onto 7H11 agar plates in duplicate.

-

-

Enumeration and Data Analysis:

-

Incubate the 7H11 agar plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL.

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL against time for each concentration of Antitubercular agent-16.

-

A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is defined as a < 3-log10 reduction in CFU/mL.

-

Data Presentation

Table 1: MIC and MBC of Antitubercular agent-16 against M. tuberculosis H37Rv

| Parameter | Concentration (µg/mL) |

| MIC | 2.5 |

| MBC | 10 |

Table 2: Time-Kill Assay Data for Antitubercular agent-16 (Log10 CFU/mL)

| Time (Days) | Growth Control | 0.5x MIC | 1x MIC | 4x MIC | 16x MIC |

| 0 | 6.02 | 6.01 | 6.03 | 6.00 | 6.01 |

| 2 | 6.85 | 6.15 | 5.85 | 5.12 | 4.53 |

| 4 | 7.54 | 6.25 | 5.50 | 4.23 | 3.11 |

| 7 | 8.21 | 6.30 | 4.98 | 3.01 | <2.00 |

| 10 | 8.56 | 6.35 | 4.55 | <2.00 | <2.00 |

| 14 | 8.60 | 6.40 | 4.21 | <2.00 | <2.00 |

Potential Signaling Pathways Affected by Antitubercular Agents

Many antitubercular drugs target specific pathways essential for mycobacterial survival. While the exact mechanism of "Antitubercular agent-16" is yet to be determined, common targets include cell wall synthesis, protein synthesis, and DNA replication.[8][9]

Caption: Common inhibitory pathways of first-line antitubercular drugs.

Conclusion

This application note provides a standardized and detailed protocol for conducting a time-kill assay to characterize the in vitro activity of the novel compound "Antitubercular agent-16" against M. tuberculosis. The results from this assay will be instrumental in understanding the pharmacodynamic properties of this new agent and will guide further preclinical and clinical development. The time-kill kinetic data is essential for establishing effective dosing regimens and for assessing the potential for drug resistance development.[10][11]

References

- 1. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]

- 6. researchgate.net [researchgate.net]

- 7. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. pure.eur.nl [pure.eur.nl]

- 11. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

Application Note: Solubility and Stability of Antitubercular Agent-16 for In Vitro Assays

Introduction

Antitubercular Agent-16 is a novel synthetic compound demonstrating promising inhibitory activity against Mycobacterium tuberculosis. For the successful execution of in vitro assays to determine its efficacy and mechanism of action, a thorough understanding of its solubility and stability is paramount. This document provides detailed protocols for assessing the solubility and stability of Antitubercular Agent-16 in common laboratory solvents and culture media. Accurate determination of these parameters ensures reliable and reproducible experimental outcomes by preventing compound precipitation and degradation, which can lead to erroneous interpretations of biological data.

Key Experimental Protocols

1. Kinetic Solubility Assay in Aqueous Buffers and Media

This protocol determines the kinetic solubility of Antitubercular Agent-16 in various aqueous solutions, which is crucial for preparing stock solutions and dilutions for in vitro assays.

-

Materials:

-

Antitubercular Agent-16 (powder form)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

-

96-well microplates (clear, flat-bottom)

-

Plate shaker

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Prepare a 10 mM stock solution of Antitubercular Agent-16 in 100% DMSO.

-

Create a serial dilution of the stock solution in DMSO.

-

Add 2 µL of each dilution to 98 µL of the test buffer (PBS or Middlebrook 7H9) in a 96-well plate. This creates a final DMSO concentration of 2%.

-

Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

-

Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) or analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility.

-

2. Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of the compound, providing a more definitive value than the kinetic assay.

-

Materials:

-

Antitubercular Agent-16 (powder form)

-

Selected buffer or medium

-

Vials

-

Shaking incubator

-

Centrifuge

-

HPLC system

-

-

Procedure:

-

Add an excess amount of solid Antitubercular Agent-16 to a vial containing the test buffer or medium.

-

Incubate the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

-

3. Stability Assay in DMSO and Culture Medium

This protocol assesses the stability of Antitubercular Agent-16 in stock solutions and experimental conditions over time.

-

Materials:

-

Antitubercular Agent-16

-

DMSO (anhydrous)

-

Middlebrook 7H9 broth + 10% OADC

-

HPLC system

-

-

Procedure:

-

Prepare a 10 mM stock solution of Antitubercular Agent-16 in DMSO.

-

Prepare a working solution (e.g., 100 µM) in Middlebrook 7H9 broth.

-

Aliquot the solutions and store them at different conditions: -20°C, 4°C, and room temperature (25°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the concentration of the parent compound in each sample using a validated HPLC method.

-

Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

-

Data Presentation

Table 1: Solubility of Antitubercular Agent-16

| Assay Type | Solvent/Medium | Temperature (°C) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | 150 |

| Kinetic | Middlebrook 7H9 + 10% OADC | 37 | 125 |

| Thermodynamic | PBS, pH 7.4 | 37 | 110 |

Table 2: Stability of Antitubercular Agent-16 in 10 mM DMSO Stock

| Storage Temperature (°C) | Time Point | Remaining Compound (%) |

| -20 | 1 week | 99.5 |

| 4 | 1 week | 98.2 |

| 25 | 72 hours | 91.0 |

Table 3: Stability of Antitubercular Agent-16 (100 µM) in Middlebrook 7H9 + 10% OADC at 37°C

| Time Point (hours) | Remaining Compound (%) |

| 0 | 100 |

| 24 | 95.8 |

| 48 | 90.3 |

| 72 | 85.1 |

Visualizations

Application Notes & Protocols for Assessing "Antitubercular agent-16" Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of "Antitubercular agent-16," a novel investigational compound for the treatment of tuberculosis (TB). The protocols detailed below outline the essential in vitro and in vivo experiments required to establish the efficacy, pharmacokinetic, and pharmacodynamic profile of this agent.

Introduction to Antitubercular agent-16

Antitubercular agent-16 is a novel synthetic small molecule inhibitor targeting a putative essential enzyme in the Mycobacterium tuberculosis (Mtb) cell wall biosynthesis pathway. Early in vitro screening has demonstrated potent bactericidal activity against both drug-susceptible and multi-drug resistant (MDR) strains of Mtb. These protocols are designed to systematically evaluate its efficacy in established animal models of TB.

In Vitro Characterization Protocols

Prior to in vivo testing, a thorough in vitro characterization of Antitubercular agent-16 is crucial.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of Antitubercular agent-16 that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[1][2]

Protocol:

-

Prepare a stock solution of Antitubercular agent-16 in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of Antitubercular agent-16 in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest drug concentration showing no visible turbidity.

-

For MBC determination, plate 100 µL from each clear well onto Middlebrook 7H10 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.

Intracellular Activity Assay

Objective: To assess the ability of Antitubercular agent-16 to kill Mtb residing within macrophages.[1][3]

Protocol:

-

Seed a monolayer of a macrophage cell line (e.g., J774A.1 or THP-1) in 24-well plates and allow them to adhere.

-

Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Wash the cells with fresh medium containing a low concentration of amikacin to kill extracellular bacteria.

-

Add fresh medium containing serial dilutions of Antitubercular agent-16.

-

Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

-

Lyse the macrophages with a solution of 0.1% SDS.

-

Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine the intracellular CFU count.

-

Calculate the reduction in bacterial load compared to untreated control wells.

In Vivo Efficacy Assessment in Animal Models

The mouse model is the most common for initial in vivo efficacy testing due to its cost-effectiveness and the availability of immunological reagents.[4][5][6][7] The guinea pig model, which develops more human-like lung pathology, can be used for more advanced studies.[8][9][10][11][12]

Murine Model of Chronic Tuberculosis

Objective: To evaluate the bactericidal activity of Antitubercular agent-16 in a well-established chronic Mtb infection model in mice.

Protocol:

-

Infection: Infect 8-week-old female BALB/c mice via a low-dose aerosol exposure with Mtb H37Rv, calibrated to deliver approximately 50-100 bacilli to the lungs.[13][14]

-

Pre-treatment Phase: Allow the infection to establish for 4 weeks to develop a chronic infection state.

-

Treatment Groups: Randomize mice into the following treatment groups (n=10 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

Antitubercular agent-16 (e.g., 25, 50, 100 mg/kg)

-

Isoniazid (INH) at 10 mg/kg (positive control)

-

Rifampin (RIF) at 10 mg/kg (positive control)

-

-

Drug Administration: Administer drugs orally (gavage) once daily, 5 days a week, for 4 weeks.[4]

-

Efficacy Endpoints:

-

Bacterial Load: At the end of treatment, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the tissues and plate serial dilutions on Middlebrook 7H10 agar to determine the CFU counts.[15][16]

-

Histopathology: Fix a lobe of the lung from each mouse in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.[17][18][19] Evaluate the lung sections for granulomatous inflammation, necrosis, and bacterial load.[20]

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vitro Activity of Antitubercular agent-16 against Mtb H37Rv

| Compound | MIC (µg/mL) | MBC (µg/mL) | Intracellular EC90 (µg/mL) |

| Antitubercular agent-16 | Value | Value | Value |

| Isoniazid (Control) | Value | Value | Value |

| Rifampin (Control) | Value | Value | Value |

Table 2: In Vivo Efficacy of Antitubercular agent-16 in the Murine Chronic TB Model

| Treatment Group (dose in mg/kg) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) | Lung Histopathology Score |

| Vehicle Control | Value | Value | Value |

| Antitubercular agent-16 (25) | Value | Value | Value |

| Antitubercular agent-16 (50) | Value | Value | Value |

| Antitubercular agent-16 (100) | Value | Value | Value |

| Isoniazid (10) | Value | Value | Value |

| Rifampin (10) | Value | Value | Value |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To understand the relationship between drug exposure and its antitubercular effect.[21][22][23]

Protocol:

-

Administer a single dose of Antitubercular agent-16 to uninfected mice at the same doses used in the efficacy study.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of Antitubercular agent-16.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[24]

-

Correlate the PK parameters with the observed reduction in bacterial load to determine the PK/PD driver of efficacy (e.g., AUC/MIC, Cmax/MIC).[25]

Table 3: Key Pharmacokinetic Parameters of Antitubercular agent-16 in Mice

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) |

| 25 | Value | Value | Value |

| 50 | Value | Value | Value |

| 100 | Value | Value | Value |

Visualizations

Signaling Pathway of Host Immune Response to Mtb Infection

Caption: Host immune response signaling pathways upon M. tuberculosis infection.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for assessing in vivo efficacy of Antitubercular agent-16.

Logical Relationship for Go/No-Go Decision Making

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Looking Back at Mycobacterium tuberculosis Mouse Efficacy Testing To Move New Drugs Forward | PDF [slideshare.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. journals.asm.org [journals.asm.org]

- 8. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guinea Pig Model of Tuberculosis | Semantic Scholar [semanticscholar.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. researchgate.net [researchgate.net]

- 18. Modeling tuberculosis pathogenesis through ex vivo lung tissue infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative pathology of experimental pulmonary tuberculosis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biopharmaceutics, pharmacokinetics and pharmacodynamics of antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Pharmacokinetic/pharmacodynamic parameters and the choice of high-dosage rifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of "Antitubercular agent-16" in Culture Media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "Antitubercular agent-16" in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my "Antitubercular agent-16" precipitating in the cell culture medium?

A1: Precipitation of "Antitubercular agent-16" in aqueous culture media is likely due to its low water solubility. Many organic molecules, particularly those with high lipophilicity, exhibit poor solubility in the aqueous environment of cell culture media. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the medium, the agent may crash out of solution as it exceeds its solubility limit in the final aqueous environment.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A2: While Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, it can exhibit toxicity to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cells.[1]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other cosolvents like ethanol and propylene glycol can be used.[2][3] However, their suitability and potential cytotoxicity should be evaluated for your specific cell line and experimental conditions. It is crucial to always include a vehicle control to account for any effects of the solvent itself.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5][6] This structure allows them to encapsulate poorly water-soluble molecules, like "Antitubercular agent-16," forming inclusion complexes.[4][6] These complexes have increased aqueous solubility and can enhance the delivery of the compound to cells in culture.[4][7]

Q5: Are there other methods to improve the solubility of "Antitubercular agent-16"?

A5: Yes, several other strategies can be employed, including the use of surfactants to form micelles, or formulating the agent into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[8][9][10][11] The choice of method will depend on the physicochemical properties of "Antitubercular agent-16" and the specific requirements of your experiment.

Troubleshooting Guides

Issue: Precipitate formation upon dilution of "Antitubercular agent-16" stock solution.

Possible Cause & Solution

-

High final concentration of the agent: The concentration of "Antitubercular agent-16" in the final culture medium may exceed its aqueous solubility.

-

Troubleshooting Step: Try lowering the final concentration of the agent. If a higher concentration is necessary, consider using a solubilization-enhancing technique.

-

-

Inadequate mixing: Insufficient mixing upon dilution can lead to localized high concentrations and precipitation.

-

Troubleshooting Step: Add the stock solution to the culture medium while vortexing or gently swirling to ensure rapid and uniform dispersion.

-

-